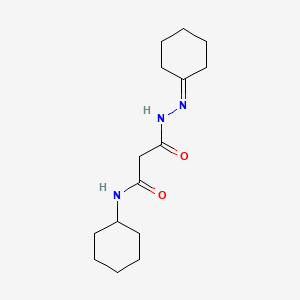
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes.
Mécanisme D'action
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to a wide range of biological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and proliferation of embryonic stem cells, enhances the differentiation of induced pluripotent stem cells into specific cell types, and promotes the survival of neurons in the brain. This compound has also been shown to have anti-inflammatory effects and to promote the regeneration of damaged tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its specificity for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of this compound in combination with other drugs to treat various diseases, including cancer and Alzheimer's disease. Finally, the role of GSK-3 in various biological processes is still not fully understood, and further research is needed to elucidate its precise role in these processes.
Méthodes De Synthèse
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylidenehydrazine with cyclohexanone to form N-cyclohexyl-2-cyclohexylidenehydrazine. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form this compound, which is the final product.
Applications De Recherche Scientifique
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to promote the self-renewal and proliferation of embryonic stem cells, as well as enhance the differentiation of induced pluripotent stem cells into specific cell types. This compound has also been used to study the role of GSK-3 in various disease models, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-14(16-12-7-3-1-4-8-12)11-15(20)18-17-13-9-5-2-6-10-13/h12H,1-11H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRJTDCGFUSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)


![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)